1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-12-3-4-16(7-13(12)2)21-10-15(8-18(21)23)19(24)20-9-17(22)14-5-6-25-11-14/h3-7,11,15,17,22H,8-10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEFJSGFVAYDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC(C3=COC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be dissected into three primary fragments:
- 5-Oxopyrrolidine-3-carboxylic acid (pyrrolidone core with carboxylic acid functionality).
- 2-(Furan-3-yl)-2-hydroxyethylamine (hydroxyethylamine substituted with a furan ring).
- 3,4-Dimethylphenyl group (aromatic substituent).
A convergent synthesis strategy is proposed, wherein the pyrrolidone and hydroxyethyl-furan fragments are synthesized separately and subsequently coupled via amide bond formation. The 3,4-dimethylphenyl group is introduced early in the pyrrolidone synthesis to streamline regioselectivity.
Synthesis of Key Fragments
Preparation of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives
The pyrrolidone core is synthesized via cyclization of γ-keto esters or Dieckmann condensation of appropriate precursors. A representative route involves:
Friedel-Crafts Acylation :
Cyclization to Pyrrolidone :
Table 1: Cyclization Reaction Optimization
| Precursor | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| γ-Keto acid | NH₄OAc | 120 | 65 |
| γ-Keto ethyl ester | Et₃N | 80 | 72 |
Synthesis of 2-(Furan-3-yl)-2-Hydroxyethylamine
This fragment is prepared via epoxide ring-opening or reductive amination :
Epoxide Route :
Reductive Amination :
Table 2: Comparative Analysis of Amine Synthesis
| Method | Starting Material | Reducing Agent | Yield (%) |
|---|---|---|---|
| Epoxide ring-opening | Furan-3-carboxaldehyde | NH₃ | 58 |
| Reductive amination | Furan-3-yl glyoxal | NaBH₄ | 63 |
Amide Bond Formation
The final step involves coupling the pyrrolidone-3-carboxylic acid with 2-(furan-3-yl)-2-hydroxyethylamine. Carbodiimide-mediated coupling (e.g., EDCl/HOBt) is preferred for its efficiency and mild conditions:
- Activation : The carboxylic acid is activated with EDCl and HOBt in anhydrous DMF.
- Coupling : The amine is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.
- Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).
Table 3: Coupling Agent Performance
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 78 |
| HATU | DCM | 0→25 | 82 |
Optimization and Challenges
Regioselectivity in Pyrrolidone Synthesis
The introduction of the 3,4-dimethylphenyl group necessitates careful control to avoid para-substitution byproducts. Directed ortho-metalation using LDA ensures precise positioning.
Characterization and Validation
The final product is characterized via:
Industrial and Pharmacological Relevance
While direct pharmacological data for this compound remains undisclosed, structural analogs in patent EP 3 424 534 B1 demonstrate utility as CFTR correctors for treating cystic fibrosis. The hydroxyethyl-furan moiety enhances solubility, aligning with trends in prodrug design.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Scavenging Free Radicals: Acting as an antioxidant to neutralize free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares its 5-oxopyrrolidine-3-carboxamide backbone with several analogs, differing primarily in substituent groups. Key structural analogs and their properties are summarized below:
Key Observations :
- Lipophilicity : The thiadiazol-substituted analog (344.43 Da) exhibits higher lipophilicity than the target compound, which may enhance cell penetration but reduce aqueous solubility .
- Bioactivity: The sulfonamide-linked dihydroisoquinoline analog demonstrates antiviral activity against MERS-CoV, suggesting the 5-oxopyrrolidine scaffold is compatible with viral protease inhibition .
- Polarity: The target compound’s hydroxyl and furan groups likely improve solubility compared to analogs with non-polar substituents (e.g., ethylthiadiazol or methylthio groups) .
Biological Activity
The compound 1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide is a derivative of 5-oxopyrrolidine, which has garnered interest for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and research findings related to this compound.
Synthesis
The synthesis of 5-oxopyrrolidine derivatives typically involves the reaction of pyrrolidine with various aromatic and heteroaromatic compounds. The specific compound is synthesized through a multi-step process that includes the introduction of the furan ring and the hydroxyl group on the ethyl chain. The overall yield and purity of the synthesized compound are crucial for its biological evaluation.
Biological Activity Overview
The biological activity of 1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide has been studied primarily in two areas: anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that 5-oxopyrrolidine derivatives exhibit varying degrees of anticancer activity against different cancer cell lines. The compound was tested against the A549 human lung adenocarcinoma cell line using an MTT assay to assess cell viability post-treatment.
Key Findings:
- The compound demonstrated dose-dependent cytotoxicity against A549 cells.
- Structural modifications significantly influenced anticancer efficacy. For instance, substituents on the phenyl ring affected the potency of the compound.
- Compared to standard chemotherapeutics like cisplatin, this compound exhibited promising results with lower toxicity towards non-cancerous cells (HSAEC1-KT) at certain concentrations .
Antimicrobial Activity
The antimicrobial properties were evaluated against a range of multidrug-resistant pathogens, including Staphylococcus aureus and Klebsiella pneumoniae.
Key Findings:
- The compound showed selective activity against resistant strains, indicating its potential as a lead for developing new antimicrobial agents.
- In vitro tests revealed that certain derivatives exhibited stronger antimicrobial effects than others, particularly those incorporating specific functional groups such as nitro or thienyl moieties .
Comparative Table of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50 (µM) | Comments |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 20 | Effective with low toxicity to non-cancerous cells |
| Antimicrobial | MRSA | 15 | High selectivity against resistant strains |
| Klebsiella pneumoniae | 10 | Effective against carbapenem-resistant strains |
Case Studies
- Anticancer Study : A study evaluated several 5-oxopyrrolidine derivatives, including our target compound, showing that structural variations significantly impacted their anticancer properties. Compounds with electron-donating groups on the phenyl ring demonstrated enhanced activity against A549 cells .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of various derivatives against clinically relevant pathogens. The results indicated that specific substitutions improved activity against resistant strains, highlighting the importance of chemical structure in developing effective antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for 1-(3,4-dimethylphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-oxopyrrolidine-3-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyrrolidone precursors with substituted phenyl and furanyl moieties. Key steps may include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt for carboxamide linkage .
- Functional group protection : Protecting hydroxyl or amine groups during synthesis to avoid side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate cyclization or substitution reactions .
- Monitoring : Reaction progress tracked via Thin-Layer Chromatography (TLC) and validated by NMR spectroscopy .
Q. Which structural motifs in this compound are critical for its biological activity?
- Methodological Answer : Key structural features include:
- 3,4-Dimethylphenyl group : Enhances lipophilicity, potentially improving membrane permeability .
- Furan-3-yl moiety : Contributes to π-π stacking interactions with biological targets (e.g., enzymes or receptors) .
- Hydroxyethyl spacer : May influence solubility and hydrogen-bonding capabilities, affecting bioavailability .
Q. How is the compound characterized to confirm purity and structure?
- Methodological Answer : Standard techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- HPLC : To assess purity (>95% typically required for pharmacological assays) .
Q. What are the common pharmacological targets for dihydropyridine/pyrrolidone derivatives?
- Methodological Answer : Targets may include:
- Enzymes : Inhibitors of kinases or proteases due to the pyrrolidone core’s electrophilic properties .
- Receptors : Modulation of GPCRs or ion channels via interactions with aromatic substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for this compound?
- Methodological Answer : Contradictions (e.g., varying IC₅₀ values across assays) can be addressed by:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .
- Metabolic stability testing : Evaluate compound degradation in different biological matrices (e.g., liver microsomes) .
- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational strategies optimize reaction conditions for scalable synthesis?
- Methodological Answer :
- Quantum chemical calculations : Predict reaction pathways and transition states to identify optimal catalysts .
- Machine learning : Train models on reaction databases to predict solvent effects or temperature thresholds .
- High-throughput screening : Use microreactors to test diverse conditions (e.g., solvent polarity, pH) .
Q. How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace furan-3-yl with thiophene or pyridine) to assess bioactivity shifts .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent steric/electronic features with activity .
- Crystallography : Solve ligand-target co-crystal structures to guide rational design .
Q. What experimental designs address challenges in heterogeneous vs. homogeneous reaction systems?
- Methodological Answer :
- Catalyst screening : Test heterogeneous catalysts (e.g., Pd/C) vs. homogeneous (e.g., Pd(PPh₃)₄) for coupling reactions .
- Solvent optimization : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents for yield and selectivity .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
